1-{[4-(Aminomethyl)phenyl]sulfonyl}piperidin-4-ol
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Overview
Description
1-{[4-(Aminomethyl)phenyl]sulfonyl}piperidin-4-ol is a biochemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.35 . This compound is notable for its applications in proteomics research and its unique structural features, which include a piperidine ring and a sulfonyl group attached to a phenyl ring.
Preparation Methods
The synthesis of 1-{[4-(Aminomethyl)phenyl]sulfonyl}piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Aminomethyl Group: The aminomethyl group is attached through nucleophilic substitution reactions, typically using formaldehyde and ammonia or amines.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-{[4-(Aminomethyl)phenyl]sulfonyl}piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control to drive the reactions to completion. Major products formed from these reactions vary based on the specific reagents and conditions employed.
Scientific Research Applications
1-{[4-(Aminomethyl)phenyl]sulfonyl}piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 1-{[4-(Aminomethyl)phenyl]sulfonyl}piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their activity. The piperidine ring provides structural stability and can enhance the compound’s binding affinity to its targets. Pathways involved in its mechanism of action may include enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
1-{[4-(Aminomethyl)phenyl]sulfonyl}piperidin-4-ol can be compared with other piperidine derivatives and sulfonyl-containing compounds:
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-sulfonic acid share the piperidine ring but differ in their functional groups, leading to different chemical properties and applications.
Sulfonyl-Containing Compounds: Sulfonylureas and sulfonamides are examples of compounds with sulfonyl groups, used in various pharmaceutical applications.
Properties
Molecular Formula |
C12H18N2O3S |
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Molecular Weight |
270.35 g/mol |
IUPAC Name |
1-[4-(aminomethyl)phenyl]sulfonylpiperidin-4-ol |
InChI |
InChI=1S/C12H18N2O3S/c13-9-10-1-3-12(4-2-10)18(16,17)14-7-5-11(15)6-8-14/h1-4,11,15H,5-9,13H2 |
InChI Key |
SYPALRBQWMOMQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
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